molecular formula C16H19NO4 B11838295 Ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate CAS No. 6948-77-2

Ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate

Cat. No.: B11838295
CAS No.: 6948-77-2
M. Wt: 289.33 g/mol
InChI Key: GKQALZJBOVBUMI-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate is a complex organic compound with a quinoline backbone. This compound is characterized by its unique structure, which includes an ethyl ester, an acetyl group, a methoxy group, and a methyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It may serve as a lead compound in drug discovery and development.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-acetyl-6-methoxyquinoline-4-carboxylate: Lacks the 1-methyl group.

    Methyl 2-acetyl-6-methoxy-1-methylquinoline-4-carboxylate: Has a methyl ester instead of an ethyl ester.

    2-Acetyl-6-methoxy-1-methylquinoline-4-carboxylic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

Ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate is unique due to its specific combination of functional groups and its dihydroquinoline structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6948-77-2

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

ethyl 2-acetyl-6-methoxy-1-methyl-2H-quinoline-4-carboxylate

InChI

InChI=1S/C16H19NO4/c1-5-21-16(19)13-9-15(10(2)18)17(3)14-7-6-11(20-4)8-12(13)14/h6-9,15H,5H2,1-4H3

InChI Key

GKQALZJBOVBUMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(N(C2=C1C=C(C=C2)OC)C)C(=O)C

Origin of Product

United States

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